5-(3,4-Dimethoxyphenyl)-3-methylisoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO3/c1-8-6-11(16-13-8)9-4-5-10(14-2)12(7-9)15-3/h4-7H,1-3H3 |
InChI Key |
ACOUPPBPEHYFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 3,4 Dimethoxyphenyl 3 Methylisoxazole and Its Analogs
Established Synthetic Pathways to Isoxazole (B147169) Core Structures
The construction of the fundamental isoxazole ring can be achieved through several reliable synthetic routes. These pathways offer versatility in terms of starting materials and reaction conditions, allowing for the generation of a wide array of isoxazole-containing molecules.
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide and Alkyne Cycloadditions)
One of the most effective and widely used methods for isoxazole formation is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. mdpi.comresearchgate.net Nitrile oxides can be generated in situ from various precursors, such as aldoximes, through oxidation or from hydroximoyl chlorides via dehydrohalogenation. rsc.orgnih.gov The regioselectivity of this reaction, which determines the substitution pattern on the resulting isoxazole ring, is influenced by both steric and electronic factors of the reactants. mdpi.com
The versatility of this method allows for the synthesis of a diverse range of substituted isoxazoles, including 3,5-disubstituted and 3,4,5-trisubstituted derivatives. rsc.orgnih.govnih.gov For instance, the reaction of terminal alkynes with in situ generated nitrile oxides provides a direct route to 3,5-disubstituted isoxazoles. nih.govnih.gov
| Reactants | Reaction Type | Key Features | Product Type |
|---|---|---|---|
| Nitrile Oxide + Alkyne | 1,3-Dipolar Cycloaddition | High efficiency, good regioselectivity | Substituted Isoxazoles |
| Nitrile Oxide + Alkene | 1,3-Dipolar Cycloaddition | Forms isoxazoline (B3343090) intermediates | Isoxazolines |
Cyclocondensation Reactions (e.g., β-Ketoesters with Hydroxylamine)
Cyclocondensation reactions provide another fundamental approach to the isoxazole core. A classic example is the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydroxylamine (B1172632). biolmolchem.com This method is particularly useful for the synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring. researchgate.net
The regiochemical outcome of the cyclocondensation can be controlled by varying the reaction conditions and the structure of the β-dicarbonyl substrate. researchgate.net This method is advantageous due to the ready availability of the starting materials. researchgate.net
| Reactants | Reaction Type | Key Features | Product Type |
|---|---|---|---|
| β-Ketoester + Hydroxylamine | Cyclocondensation | Readily available starting materials, good for trisubstituted isoxazoles | 3,4,5-Trisubstituted Isoxazoles |
| 1,3-Diketone + Hydroxylamine | Cyclocondensation | Versatile for various substitution patterns | Substituted Isoxazoles |
One-Pot Multicomponent Reactions for Isoxazole Ring Formation
One-pot multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly strategy for the synthesis of isoxazoles. nih.govias.ac.in These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, often with high atom economy and reduced waste generation. nih.gov
A common MCR for isoxazole synthesis involves the reaction of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and hydroxylamine hydrochloride. bohrium.com Various catalysts, including biodegradable ones like pyruvic acid, can be employed to facilitate these reactions, often in aqueous media. ias.ac.in The use of ultrasound irradiation can also accelerate the reaction and improve yields. ias.ac.in
| Reactants | Reaction Type | Key Features | Product Type |
|---|---|---|---|
| Aldehyde + β-Dicarbonyl Compound + Hydroxylamine Hydrochloride | One-Pot Multicomponent Reaction | High efficiency, eco-friendly, simple procedure | Substituted Isoxazoles |
Targeted Synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole and Structural Analogs
The specific synthesis of this compound and its analogs often relies on strategies that incorporate the desired substituents at specific stages of the synthetic sequence.
Strategies Utilizing Chalcone (B49325) Intermediates
Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including isoxazoles. The synthesis of 3,5-disubstituted isoxazoles can be achieved by the reaction of a chalcone with hydroxylamine hydrochloride. nih.govtsijournals.com
In the context of this compound, a relevant chalcone intermediate would be one derived from the condensation of 3,4-dimethoxybenzaldehyde (B141060) and a methyl ketone. orientjchem.org The subsequent reaction of this chalcone with hydroxylamine hydrochloride leads to the formation of the isoxazole ring with the desired substitution pattern. orientjchem.org This method offers a straightforward approach to a wide range of isoxazole derivatives by varying the substituents on the chalcone precursor. nih.gov
Derivations from Vanillin (B372448) and Related Aromatic Aldehydes
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are readily available and serve as excellent starting materials for the synthesis of this compound and its analogs. icm.edu.plinternationaljournalcorner.com The synthesis can proceed through the formation of a chalcone intermediate by reacting a vanillin derivative with an appropriate acetophenone (B1666503). icm.edu.pl
For instance, 3-methoxy-4-(substituted-benzyloxy)benzaldehyde, derived from vanillin, can be condensed with a substituted acetophenone to form a chalcone. icm.edu.pl This chalcone is then cyclized with hydroxylamine hydrochloride to yield the corresponding isoxazole derivative. icm.edu.pl A four-step synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole starting from vanillin has also been reported. researchgate.net
Specific Functionalization and Cyclization Techniques for the Dimethoxyphenyl Moiety
The synthesis of isoxazoles bearing a dimethoxyphenyl group, such as this compound, often involves the construction of the heterocyclic ring from precursors already containing the substituted phenyl moiety. A common and effective strategy is the reaction of a substituted benzaldehyde (B42025) with a compound that provides the remaining atoms for the isoxazole ring.
One established method involves a [3+2] cycloaddition reaction. This can be achieved by reacting a 1,3-dicarbonyl compound with hydroxylamine. For the target molecule, the synthesis can be envisioned starting from 3,4-dimethoxybenzaldehyde. This starting material is first converted to its corresponding oxime, 3,4-dimethoxybenzaldehyde oxime. This oxime is then reacted with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an oxidizing agent like chloramine-T. nih.gov The subsequent cyclization and hydrolysis yield the desired isoxazole core.
Another relevant synthetic pathway starts from vanillin, a readily available natural product, to create the 3-(3,4-dimethoxyphenyl)isoxazole scaffold. researchgate.net Although the specific steps to arrive at the exact title compound are part of a broader synthetic scheme, the key transformations involve building the isoxazole ring onto a precursor derived from vanillin, highlighting the use of functionalized and accessible starting materials for creating the dimethoxyphenyl moiety.
These methods demonstrate that the functionalized dimethoxyphenyl group is typically incorporated as a complete unit from the start of the synthetic sequence, with the main chemical challenge being the efficient and regioselective formation of the isoxazole ring.
Advanced and Green Chemistry Approaches in Isoxazole Synthesis
Traditional methods for synthesizing isoxazoles can be hindered by long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.comresearchgate.netresearchgate.net In response, advanced and green chemistry approaches have been developed to improve the efficiency and environmental footprint of these syntheses.
Metal-Catalyzed and Metal-Free Synthetic Routes
The synthesis of the isoxazole ring is frequently accomplished through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne. nih.govrsc.org This transformation can be facilitated by various catalytic systems, leading to both metal-catalyzed and metal-free routes.
Metal-Catalyzed Routes: A wide array of transition metals, including copper, palladium, gold, silver, and iron, have been employed to catalyze the synthesis of isoxazoles. rsc.org Copper(I) catalysts are particularly common for the reaction of terminal alkynes with in-situ generated nitrile oxides, a process that is often highly regioselective and efficient. nih.gov These metal catalysts can lower the activation energy of the reaction, allowing for milder conditions and improved yields. rsc.org
Metal-Free Routes: Despite the efficiency of metal catalysts, concerns about their cost, toxicity, and difficulty in removal from the final product have spurred the development of metal-free alternatives. nih.govrsc.org These methods often rely on promoting the cycloaddition reaction through other means, such as using highly reactive dipolarophiles or employing organocatalysts. The dehydration of primary nitro compounds or the dehydrohalogenation of hydroximoyl chlorides under basic conditions are common metal-free methods for generating the necessary nitrile oxide dipole in situ. nih.govorganic-chemistry.org
Table 1: Comparison of Synthetic Routes to Isoxazoles
| Feature | Metal-Catalyzed Routes | Metal-Free Synthetic Routes |
|---|---|---|
| Catalysts | Copper, Palladium, Gold, Silver, Iron rsc.org | Organocatalysts (e.g., DABCO), Bases nih.govorganic-chemistry.org |
| Reaction Type | [3+2] Cycloaddition, Cycloisomerization rsc.orgorganic-chemistry.org | [3+2] Cycloaddition nih.govrsc.org |
| Advantages | High efficiency, High regioselectivity, Milder conditions rsc.orgnih.gov | Lower cost, Reduced toxicity, No metal contamination, Simpler purification nih.govrsc.org |
| Disadvantages | Catalyst cost, Potential toxicity, Metal waste generation nih.govrsc.org | May require harsher conditions or longer reaction times in some cases |
Microwave-Assisted and Ultrasonication Methods
To align with the principles of green chemistry, physical methods like microwave irradiation and ultrasonication are increasingly used to accelerate organic reactions. mdpi.compreprints.org These techniques offer significant advantages over conventional heating methods for isoxazole synthesis.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nveo.orgresearchgate.netabap.co.in This technique enhances reaction rates, often leading to higher product yields and cleaner reactions with fewer byproducts. abap.co.in The synthesis of isoxazole derivatives via chalcones or through multicomponent reactions has been shown to be highly efficient under microwave conditions. nveo.orgresearchgate.net
Ultrasonication Methods: Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. mdpi.comresearchgate.net This method enhances mass transfer and creates localized high-temperature and high-pressure zones, accelerating reaction kinetics. mdpi.com It is considered an eco-friendly alternative that can improve yields, reduce energy consumption, and often allow for the use of greener solvents like water or solvent-free conditions. mdpi.comresearchgate.netpreprints.org Multicomponent reactions to form isoxazole derivatives have been successfully carried out in minutes with excellent yields using ultrasound. mdpi.com
Table 2: Green Chemistry Approaches in Isoxazole Synthesis
| Technique | Principle | Key Advantages |
|---|---|---|
| Microwave-Assisted | Rapid, uniform heating via dielectric polarization abap.co.in | Reduced reaction time, Increased yields, Higher product purity nveo.orgabap.co.in |
| Ultrasonication | Acoustic cavitation enhances reaction kinetics and mass transfer mdpi.com | Shorter reaction times, Milder conditions, Use of green solvents, High atom economy mdpi.comresearchgate.net |
Derivatization Strategies for Structure Elucidation and Biological Property Modulation
Once the core this compound structure is synthesized, various derivatization strategies can be employed. These modifications are crucial for confirming the structure of the synthesized compound and for systematically altering its properties to study its biological activities.
Systemic Analogue Library Generation for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological effects. mdpi.com This is achieved by synthesizing and testing a library of analogues where specific parts of the parent molecule are systematically modified. nih.gov
For an isoxazole core, libraries can be generated by varying the substituents at the 3, 4, and 5-positions. nih.gov For example, starting with the this compound scaffold, analogues could be created by:
Modifying the 5-phenyl ring: The substitution pattern on the phenyl ring can be altered. Instead of a 3,4-dimethoxy pattern, analogues with different numbers or types of substituents (e.g., halogens, alkyl groups, hydroxyl groups) can be synthesized to probe the effect of electronics and sterics. mdpi.com
Varying the 3-position substituent: The 3-methyl group can be replaced with other alkyl chains, aryl groups, or functional groups to determine the optimal size and nature of the substituent at this position. nih.gov
Introducing substituents at the 4-position: While the parent compound is unsubstituted at the 4-position, introducing groups like halogens or small alkyl groups can provide valuable SAR data. nih.gov
These focused libraries allow researchers to map the chemical space around the lead compound, leading to the optimization of properties like potency and selectivity. nih.govnih.gov
Introduction and Modification of the 3-Methyl and 3,4-Dimethoxyphenyl Substituents
3-Methyl Substituent: The 3-methyl group is typically introduced by using a precursor that contains a terminal acetyl group. The cyclization of acetylacetone (B45752) with hydroxylamine hydrochloride is a classic method for preparing 3,5-dimethylisoxazole, which can then be further functionalized. rjpbcs.com In syntheses targeting a 3-methyl-5-aryl isoxazole, a β-ketoester like ethyl acetoacetate serves as the source for the methyl group and adjacent carbonyl for ring formation. nih.gov Modification of this methyl group post-synthesis can be challenging, but its reactivity can be influenced by other substituents on the ring. For instance, the presence of an electron-withdrawing group at the 4-position can activate the 5-methyl group for condensation reactions, suggesting that the reactivity of the 3-methyl group is comparatively lower. rjpbcs.com
3,4-Dimethoxyphenyl Substituent: This moiety is generally introduced by starting with a correspondingly substituted benzaldehyde or a related precursor. nih.gov Post-synthetic modification of the methoxy (B1213986) groups offers a direct way to generate analogues for SAR studies. mdpi.com
Demethylation: The methoxy groups can be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr₃). This allows for the investigation of hydrogen bonding potential.
Alkoxy Group Variation: The parent benzaldehyde can be synthesized with different alkoxy groups (e.g., ethoxy, propoxy) to study the impact of steric bulk.
Positional Isomers: Synthesizing analogues with the methoxy groups at different positions on the phenyl ring (e.g., 2,4- or 2,5-dimethoxy) can reveal the importance of the substitution pattern for biological activity. mdpi.com
These modifications allow for a fine-tuning of the molecule's electronic and steric properties, which is essential for optimizing its interaction with biological targets. nih.gov
Preclinical Biological Evaluation and Mechanistic Research of 5 3,4 Dimethoxyphenyl 3 Methylisoxazole and Derivatives
Antimicrobial Research Investigations
The emergence of drug-resistant microbial strains presents a serious threat to global public health, necessitating the discovery of novel antimicrobial agents. nih.govresearchgate.net Isoxazole (B147169) derivatives have been extensively studied for their potential to address this challenge, showing activity against a broad spectrum of bacteria and fungi. researchgate.net
Numerous studies have demonstrated the potential of isoxazole derivatives as effective antibacterial agents. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, with some exhibiting noteworthy efficacy.
Research into hybrid molecules has shown particular promise. For instance, a triazole-isoxazole hybrid compound, designated 7b, displayed remarkable antibacterial activity against the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa. mdpi.com The inhibition zone for E. coli was 36.4 ± 1.07 mm, an efficacy comparable to standard antibiotics like cefotaxime (B1668864) and imipenem. mdpi.com The activity against P. aeruginosa was also significant, with an inhibition zone of 11.25 ± 1.02 mm. mdpi.com The potent effects observed in this hybrid are suggested to arise from a synergistic effect between the triazole and isoxazole pharmacophores, enhanced by the presence of a chlorine atom. mdpi.com
Other isoxazole derivatives have shown moderate to noteworthy effects against Gram-positive bacteria. In one study, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against Bacillus cereus. researchgate.net Similarly, a class of 1,3-oxazol-5(4H)-one derivatives, structurally related to isoxazoles, were active against Gram-positive strains including Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecium. nih.gov
Below is a summary of the in vitro antibacterial activity of selected isoxazole derivatives.
| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Triazole-Isoxazole Hybrid (7b) | Escherichia coli (Gram-Negative) | Inhibition Zone | 36.4 ± 1.07 mm | mdpi.com |
| Triazole-Isoxazole Hybrid (7b) | Pseudomonas aeruginosa (Gram-Negative) | Inhibition Zone | 11.25 ± 1.02 mm | mdpi.com |
| Isoxazole Derivative (18) | Bacillus cereus (Gram-Positive) | MIC | 31.25 µg/mL | researchgate.net |
| 1,3-oxazol-5(4H)-one Derivative (4) | Enterococcus faecium E5 (Gram-Positive) | Inhibition Zone | 10 mm | nih.gov |
| 1,3-oxazol-5(4H)-one Derivative (4) | Staphylococcus aureus ATCC 6538 (Gram-Positive) | Inhibition Zone | 8 mm | nih.gov |
| 1,3-oxazol-5(4H)-one Derivative (4) | Bacillus subtilis ATCC 6683 (Gram-Positive) | Inhibition Zone | 9 mm | nih.gov |
In addition to antibacterial properties, isoxazole derivatives have been investigated for their efficacy against various fungal pathogens, including yeasts and molds. The rise of multi-drug resistant fungal infections has made the development of new antifungal agents a critical area of research. nih.govmdpi.com
One study investigated the antifungal activity of a (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl) dimethanol compound against pathogenic dermatophytes. dergipark.org.tr The compound demonstrated a significant effect, with a MIC value of 12.5 µg/ml against Microsporum canis and 50 µg/ml against Trichophyton mentagrophytes. dergipark.org.tr
Hybrid molecules combining pyrazole (B372694) and dihydrooxazole moieties have also shown potent activity against multiple Candida species. nih.govmdpi.com In vitro testing revealed that these compounds had lower MIC values—indicating greater potency—than the widely used antifungal drug fluconazole. mdpi.com Other research has documented the effectiveness of novel synthetic compounds against clinically important species such as Candida albicans, Candida tropicalis, and Candida krusei. researchgate.net
The following table summarizes the in vitro antifungal activity of representative isoxazole and related derivatives.
| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Dihydroisoxazole Dimethanol Compound | Microsporum canis | MIC | 12.5 µg/mL | dergipark.org.tr |
| Dihydroisoxazole Dimethanol Compound | Trichophyton mentagrophytes | MIC | 50 µg/mL | dergipark.org.tr |
| Pyrazole-Dihydrooxazole Hybrids (6a-j) | Candida species | MIC | Lower MIC values than fluconazole | nih.govmdpi.com |
| Triazolo Thiadiazino Quinoxaline Derivatives | Candida albicans | - | Exhibited antifungal activity | researchgate.net |
| Triazolo Thiadiazino Quinoxaline Derivatives | Candida tropicalis | - | Exhibited antifungal activity | researchgate.net |
| Triazolo Thiadiazino Quinoxaline Derivatives | Candida krusei | - | Exhibited antifungal activity | researchgate.net |
Understanding the molecular mechanisms by which isoxazole derivatives exert their antimicrobial effects is crucial for optimizing their design and overcoming resistance. Research suggests these compounds can act through various pathways, targeting key cellular processes in microbes.
One significant mechanism involves the inhibition of essential enzymes. The active metabolite of the isoxazole derivative leflunomide, known as teriflunomide, inhibits dihydroorotate (B8406146) dehydrogenase. ijrrjournal.com This mitochondrial enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. ijrrjournal.com By blocking this pathway, the compound effectively halts microbial proliferation. ijrrjournal.com
Another potential target is DNA gyrase, an enzyme that plays a vital role in bacterial DNA replication. benthamdirect.com Computational modeling studies on benzoxazole (B165842) derivatives, which are structurally related to isoxazoles, have indicated that their antibacterial activity could be achieved through the inhibition of this enzyme. benthamdirect.com
In the context of antifungal activity, some isoxazole-related compounds have been shown to inhibit ergosterol (B1671047) synthesis. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to membrane instability and cell death. This mechanism is shared by established azole antifungals like fluconazole. nih.govmdpi.com Other mechanisms, such as the induction of apoptosis and inhibition of topoisomerase, have also been proposed, primarily in the context of their anticancer activity, but these targets are also relevant in microbes. nih.govresearchgate.net
Antiparasitic Research Investigations
Neglected tropical diseases caused by protozoan parasites, such as Chagas disease and leishmaniasis, affect millions of people worldwide. nih.gov The limitations of current therapies have driven the search for new, effective, and safe antiparasitic agents, with isoxazole derivatives emerging as a promising class of compounds.
A significant body of research has evaluated the efficacy of isoxazole derivatives against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a cause of cutaneous leishmaniasis).
In a comprehensive study, a series of sixty 3,4,5-trisubstituted isoxazole derivatives were synthesized and evaluated in vitro against the epimastigote forms of T. cruzi and the promastigote forms of L. amazonensis. nih.gov The results were promising, with thirteen of the compounds exhibiting a selective index (SI) greater than 10, indicating a favorable balance between antiparasitic activity and host cell toxicity. nih.gov
Further studies on related heterocyclic scaffolds have reinforced these findings. A series of 4,5-dihydrofuran-carboxamide derivatives were tested against L. amazonensis, showing activity against both the extracellular promastigote and the clinically relevant intracellular amastigote forms. mdpi.comscilit.com Three compounds in this series, featuring a pyridine (B92270) moiety, were particularly potent against intracellular amastigotes, with half-maximal inhibitory concentration (IC₅₀) values as low as 0.3 µM. scilit.com These compounds also demonstrated a very high selectivity index of over 300, highlighting their potential as therapeutic candidates. scilit.com
While most studies on isoxazoles have been conducted in vitro, in vivo animal models have been used for related compounds, providing a basis for future research. For example, studies on indazole derivatives in BALB/c mice infected with L. amazonensis have shown that intralesional administration can lead to a significant reduction in lesion size and parasite load, comparable to the effects of the reference drug amphotericin B. mdpi.com
While the efficacy of isoxazole derivatives against protozoan parasites is well-documented, the precise molecular mechanisms underlying their action are still an active area of investigation. However, research on related heterocyclic compounds provides insight into potential pathways.
One proposed mechanism for antiparasitic action is the induction of oxidative stress within the parasite. nih.gov Studies on imidazole-based compounds have suggested that they may restrict parasite growth by causing an imbalance in the parasite's redox homeostasis. nih.gov This disruption of the delicate balance of reactive oxygen species can lead to cellular damage and death.
Structure-activity relationship studies also offer clues. For some antiparasitic compounds, activity is influenced more by the size and shape of substituent groups than by their electronic properties. nih.gov This suggests that the compounds may be interacting with specific binding pockets in parasite enzymes or receptors, where steric hindrance plays a key role. The exact molecular targets for most isoxazole derivatives in T. cruzi and Leishmania have yet to be definitively identified, and further research is needed to fully elucidate their mechanisms of action.
Immunomodulatory Research Investigations
The isoxazole scaffold, particularly derivatives of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole, has been the subject of significant preclinical research to determine its effects on the immune system. These investigations have revealed a complex profile of activity, with various derivatives demonstrating the potential to either suppress or stimulate immune responses depending on their specific chemical structures and the experimental context.
Immunosuppressive Effects in Preclinical Models (e.g., Cellular and Humoral Immune Responses in Mice)
A substantial body of preclinical evidence points to the immunosuppressive capabilities of isoxazole derivatives. Studies in murine models have shown that certain compounds can inhibit both cellular and humoral immune responses. For instance, dichloro- and trimethoxy-derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides have been identified as inhibitors of the humoral immune response. nih.gov Further research into related compounds, such as 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, also uncovered significant suppressive activities in both humoral and cellular immunity tests in mice. nih.gov
The compound denoted as RM33, an isoxazolo[5,4-e]-1,2,4-triazepine derivative, has demonstrated notable immunosuppressive properties in vivo, with a potency comparable to cyclosporine. mdpi.com When administered to mice, RM33 significantly decreased the number of antibody-forming cells in response to sheep red blood cells, indicating a dampening of the humoral immune response. mdpi.com Similarly, other isoxazole derivatives have been shown to inhibit T-cell mediated inflammatory reactions, such as contact hypersensitivity, in animal models. nih.gov These findings suggest that specific structural modifications to the isoxazole core can yield compounds with potent immunosuppressive activities, affecting key components of the adaptive immune system. nih.govnih.gov
Immunostimulatory Properties in Specific Research Contexts
In contrast to the immunosuppressive effects, certain isoxazole derivatives have exhibited immunostimulatory properties. The immunological activity of these compounds can be highly dependent on their chemical structure, with some demonstrating dose-dependent actions that range from immunosuppressive to immunostimulatory. nih.gov For example, mono-substituted 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides have been described with immune-stimulatory activity equal to or higher than the reference drug levamisole. nih.gov Specifically, compounds substituted at the 4-position with a strong electrophilic group, such as 4-chlorophenylamide of 5-amino-3-methyl-4-isoxazolecarboxylic acid, exerted a strong stimulating effect on both humoral and cellular immune responses. nih.gov
Further research identified an isoxazole derivative, R-11, as a B-cell tropic agent capable of restoring both cellular and humoral immune responses in immunocompromised mice. researchgate.net In a cyclophosphamide-induced immunosuppression model, R-11 accelerated the restoration of immune function, increasing the population of CD19+ B-cells in spleens and lymph nodes and normalizing the blood cell picture. researchgate.net This restorative capacity highlights the potential for specific isoxazole derivatives to act as immunostimulants, particularly in contexts of a weakened immune system.
Modulation of Key Immune Pathways and Cellular Functions
The immunomodulatory effects of this compound and its derivatives are underpinned by their ability to influence key immune pathways and cellular activities. Mechanistic studies have revealed that these compounds can modulate the production of critical signaling molecules known as cytokines.
Several derivatives have been shown to exert inhibitory effects on the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov For example, a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides displayed differential, mostly inhibitory, effects on TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cultures. nih.gov Similarly, the novel anthracycline analog DIDOX, which shares immunosuppressive characteristics, was found to inhibit the production of both TNF-α and Interleukin-2 (IL-2). nih.gov
Conversely, some isoxazole compounds can upregulate specific immune signals. The B-cell tropic agent R-11 was found to upregulate Interleukin-6 (IL-6) production in LPS-stimulated blood cell cultures. researchgate.net Other mechanistic insights show that the immunosuppressive compound RM33 enhanced the production of cyclooxygenase 2 (COX-2) in LPS-stimulated splenocytes. mdpi.com At the cellular level, the mechanism of action for some immunosuppressive isoxazole derivatives involves the induction of apoptosis in immune cells; this was demonstrated by the upregulated expression of caspases 3 and 9, Fas, and Bcl2 in Jurkat cells. nih.gov
Preclinical Antineoplastic Research Investigations
The this compound scaffold and related structures have been investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of various cancer cell lines in vitro and to reduce tumor growth in animal models in vivo.
In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., MCF-7, HeLa, Hep3B, PC-3, A375, NCI-H522)
Derivatives of this compound have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. The dimethoxyphenyl group is a common feature in compounds designed as tubulin inhibitors, which disrupt cell division and lead to cancer cell death. nih.govnih.gov
Studies on various heterocyclic compounds incorporating the dimethoxyphenyl moiety have consistently shown cytotoxic effects. For instance, certain isoxazole derivatives have shown moderate inhibitory actions on the growth of tumor cell lines. nih.gov More broadly, compounds with structures analogous to the core scaffold have been tested against a panel of cancer cells. While specific data for this compound is part of a larger body of research on related molecules, the general findings indicate that this structural class is a promising source of antiproliferative agents. researchgate.netnih.govnih.gov For example, research on related benzazole derivatives showed potent activity against HeLa and PC-3 cancer cell lines. researchgate.net Similarly, studies on 1,2,3-triazole hybrids have demonstrated activity against MCF-7 and PC-3 cells. researchgate.net
The table below summarizes representative data for the antiproliferative activity of various compounds containing the dimethoxyphenyl or isoxazole moiety against the specified cancer cell lines, illustrating the general potential of this chemical class.
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/GI50) |
| p-hydroxy substituted benzazole derivative | Multiple | 1.45–4.25 μM |
| Benzothiazole derivative | Multiple | 1.2–2.0 μM |
| 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole | Multiple | 0.4–3.8 nM |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Multiple | Nanomolar range |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | OVCAR-5, EKVX, CCRF-CEM | PGI: 23.12-26.92% |
This table presents a selection of findings for structurally related compounds to illustrate the antiproliferative potential of the broader chemical class. PGI = Percent Growth Inhibition.
In Vivo Antitumor Efficacy in Murine Xenograft Models
The promising in vitro results for compounds containing the dimethoxyphenyl moiety have led to their evaluation in in vivo animal models. nih.gov Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing. nih.govuni-muenchen.de
Studies on compounds structurally related to this compound have demonstrated significant antitumor activity in these models. For example, a novel tubulin polymerization inhibitor based on a 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold showed high antitumor activity in a mouse syngeneic model, significantly reducing tumor mass. nih.gov Another phenstatin (B1242451) analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), was assessed in mice inoculated with sarcoma 180 cells and demonstrated tumor inhibition rates of 30.9% and 48.2% at different doses. nih.gov Furthermore, PHT was able to enhance the antitumor response of the standard chemotherapy drug 5-fluorouracil. nih.gov
These in vivo studies, often involving subcutaneous xenografts, provide crucial evidence of a compound's potential to inhibit tumor growth in a living organism. rpmj.ru The positive outcomes for several molecules featuring the dimethoxyphenyl group underscore the therapeutic potential of this chemical class and support further preclinical evaluation of derivatives like this compound. nih.govnih.gov
Molecular Mechanisms of Antineoplastic Action
The antineoplastic properties of this compound and its derivatives are attributed to a variety of molecular mechanisms. These include the inhibition of key enzymes involved in inflammation and cancer progression, induction of programmed cell death, and interference with critical cancer signaling pathways.
Inhibition of Key Enzymes (e.g., COX, LOX, FAK, RNR, HDAC)
Research into isoxazole derivatives has highlighted their potential as inhibitors of enzymes crucial to tumorigenesis, particularly cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the inflammatory processes that often drive cancer development.
Notably, studies have been conducted on 3,5-disubstituted isoxazole compounds, which are structurally related to this compound. It has been reported that the presence of specific pharmacophores, such as the 3,4,5-trimethoxyphenyl group, in the side chains of isoxazoles plays a significant role in determining their preference for inhibiting COX and/or 5-LOX enzymes. nih.gov This suggests that the dimethoxyphenyl moiety in the subject compound could confer similar inhibitory activities.
Derivatives of isoxazole have been specifically investigated for their 5-LOX inhibitory potential. nih.gov The 5-LOX enzyme is responsible for the production of pro-inflammatory leukotrienes. nih.gov For instance, certain isoxazole derivatives have demonstrated concentration-dependent inhibition of 5-LOX. nih.gov While direct data on this compound is limited, the activity of these related compounds underscores a promising area for future investigation. The development of dual COX/LOX inhibitors is considered a valuable strategy to mitigate the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net
| Enzyme Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| COX/5-LOX | 3,5-Disubstituted Isoxazoles with trimethoxyphenyl groups | Pharmacophore presence influences preference for enzyme inhibition, suggesting potential for dual inhibitory action. | nih.gov |
| 5-LOX | Isoxazole derivatives | Demonstrated significant, dose-dependent inhibition of the 5-LOX pathway in in-vitro assays. | nih.gov |
No specific research findings were identified for the inhibition of Focal Adhesion Kinase (FAK), Ribonucleotide Reductase (RNR), or Histone Deacetylases (HDACs) by this compound or its closely related derivatives in the reviewed literature.
Cell Cycle Arrest and Apoptosis Induction Studies
A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death). While direct studies on this compound are not available in the provided search results, the broader class of compounds containing methoxyphenyl fragments has been shown to possess these capabilities.
For example, various novel compounds have been shown to effectively induce cell cycle arrest and apoptosis in colorectal cancer cells. nih.gov The mechanisms often involve the modulation of key regulatory genes. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis; however, its function is often lost in cancers, leading to resistance to therapy. nih.gov Therefore, identifying compounds that can trigger p53-independent apoptosis is of significant clinical interest. nih.gov Studies on other agents have demonstrated the ability to induce G1 or G2/M phase arrest and trigger apoptosis regardless of p53 status, often through the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. nih.govexcli.demdpi.com
| Mechanism | Cellular Outcome | Key Regulatory Proteins (Examples from related studies) | Reference |
|---|---|---|---|
| Cell Cycle Arrest | Halts cell proliferation at specific checkpoints (e.g., G0/G1, G2/M). | p21, p27, Cyclins, Cyclin-Dependent Kinases (CDKs) | nih.govexcli.demdpi.com |
| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Bax, Bcl-2, Caspases, p53 | nih.govnih.gov |
Interaction with Cancer Signaling Pathways (e.g., ER Stress Induction)
Cancer cells often exhibit high rates of protein synthesis and secretion, which can lead to a state of stress within the endoplasmic reticulum (ER). nih.gov This ER stress activates a signaling network known as the Unfolded Protein Response (UPR). nih.govfrontiersin.org While initially a survival mechanism, prolonged or overwhelming ER stress can trigger apoptosis, making it an attractive target for cancer therapy. nih.govresearchgate.net
The UPR is largely controlled by three ER transmembrane sensor proteins: PERK, IRE1α, and ATF6. frontiersin.orgresearchgate.net The activation of these sensors can lead to adaptive responses or, under severe stress, cell death. nih.gov Research indicates that many chemotherapeutic drugs exert their effects, at least in part, by inducing ER stress. nih.gov Although direct evidence for this compound is not available, the general principle that chemical agents can induce cytotoxic ER stress in cancer cells is well-established. nih.govresearchgate.net This induction can promote tumor cell death and may even overcome resistance to other therapies. researchgate.net
Angiogenesis Modulation Research
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Consequently, the inhibition of angiogenesis is a key strategy in cancer treatment. nih.govresearchgate.net
While specific studies on the anti-angiogenic effects of this compound were not found, research on structurally related molecules provides relevant insights. For instance, chalcones featuring a 3,4,5-trimethoxy substitution on one of their aromatic rings have been investigated for their antiproliferative and anti-angiogenic properties. frontiersin.org This structural similarity suggests that the dimethoxyphenyl group of the subject compound could also be important for potential anti-angiogenic activity. The modulation of angiogenesis can be achieved by targeting various signaling pathways, including those involving vascular endothelial growth factor (VEGF). nih.gov
Neurobiological Research Investigations
Beyond oncology, isoxazole-containing compounds have been explored for their effects on the central nervous system, particularly their ability to modulate neurotransmitter receptors.
Modulation of Neurotransmitter Receptors (e.g., AMPA Receptors)
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the brain and plays a crucial role in synaptic plasticity, which is fundamental for learning and memory. researchgate.netmdpi.com Dysregulation of AMPA receptors has been implicated in various neurological and psychiatric conditions. mdpi.com
The isoxazole scaffold is a key feature of compounds designed to modulate AMPA receptors. mdpi.com Research on isoxazole-4-carboxamide derivatives has shown that these molecules can act as potent negative allosteric modulators of AMPA receptors. mdpi.com One such derivative, designated CIC-4, incorporates a 3,4,5-trimethoxyphenyl moiety, which is noted for providing multiple points of interaction that enhance receptor affinity. mdpi.com This highlights the potential of the dimethoxyphenyl group in this compound to interact with AMPA receptors. Positive allosteric modulators of AMPA receptors, known as Ampakines, have also been investigated for their neuroprotective effects. plu.mx The ability of isoxazole derivatives to modulate AMPA receptor activity makes them promising candidates for the development of novel therapeutics for neurological disorders. mdpi.comnih.gov
Structure Activity Relationship Sar and Structural Optimization Studies
Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity
The biological profile of isoxazole (B147169) derivatives can be significantly altered by the introduction of various substituents on the core heterocyclic ring and its appended phenyl moieties. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational strategy used to correlate physicochemical properties of these substituents (such as electronic, hydrophobic, and steric parameters) with biological activity, thereby guiding rational drug design. nih.govnih.govimist.ma
The 3,4-dimethoxyphenyl group attached to the C-5 position of the isoxazole ring is a critical feature found in numerous biologically active molecules. This moiety, and the closely related 3,4,5-trimethoxyphenyl group, are recognized as important pharmacophoric features in compounds designed as tubulin polymerization inhibitors. nih.govnih.gov The methoxy (B1213986) groups play a significant role in the molecule's interaction with biological targets.
The substituent at the C-3 position of the isoxazole ring has a demonstrable impact on the compound's biological selectivity and potency. Research on isoxazole derivatives as anti-inflammatory agents has highlighted the importance of a methyl group at this position. Specifically, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, molecular modeling studies indicated that the C-3 methyl group was a crucial feature for achieving selective inhibition of the COX-2 enzyme. nih.gov This suggests that the small, hydrophobic methyl group fits optimally into a specific sub-pocket of the COX-2 active site, contributing to binding affinity and selectivity over the related COX-1 enzyme. The presence of a methyl group at the C-3 or C-5 position is also a feature of various isoxazole derivatives with noted antibacterial properties. ijcrt.org
Modifying the aromatic rings of isoxazole derivatives with halogens, trifluoromethyl groups, and other substituents is a common strategy to modulate biological activity. Electron-withdrawing groups, in particular, have been shown to enhance the potency of these compounds in various therapeutic areas. nih.govnih.gov
Halogenation : The introduction of halogen atoms such as fluorine (F), chlorine (Cl), and bromine (Br) can significantly impact a compound's activity. Halogens can alter the electronic properties of the aromatic ring and increase lipophilicity, which may improve membrane permeability. SAR studies have revealed that isoxazole derivatives with electron-withdrawing groups like halogens on the phenyl ring can display excellent inhibitory activity against enzymes like sPLA₂ and possess valuable cytotoxic effects against cancer cell lines. nih.govnih.gov For instance, antibacterial studies have shown that chloro and nitro groups on the C-3 phenyl ring can enhance activity. ijpca.org
Trifluoromethyl (-CF₃) Group : The trifluoromethyl group is a particularly important substituent in medicinal chemistry. It is strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability and binding affinity. nih.gov The synthesis of 5-(trifluoromethyl)isoxazoles is an area of active research due to the potent biological activities observed in these analogues. nih.govrsc.org Studies have shown that isoxazoles bearing a -CF₃ group on an attached phenyl ring exhibit potent anti-inflammatory activity. nih.gov
The following table summarizes the observed effects of various substituents on the biological activities of isoxazole derivatives based on multiple research findings.
| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference(s) |
| Methoxy (-OCH₃) | C-5 Phenyl Ring | Enhances antibacterial and antiproliferative activity. | mdpi.comijpca.org |
| Halogens (-F, -Cl, -Br) | Phenyl Rings | Often increases cytotoxic and anti-inflammatory activity. | nih.govnih.gov |
| Trifluoromethyl (-CF₃) | Phenyl Rings | Potent anti-inflammatory activity. | nih.gov |
| Nitro (-NO₂) | C-3 Phenyl Ring | Enhances antibacterial activity. | ijpca.org |
| Dimethyl amino | C-5 Phenyl Ring | Enhances antibacterial activity. | ijpca.org |
Conformational Analysis and Stereochemical Requirements for Target Binding
The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is fundamental to its ability to bind to a biological target. For isoxazole derivatives, the relative orientation of the isoxazole ring and its aryl substituents is a key determinant of activity.
Crystallographic studies of related compounds provide insight into the likely conformation of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole. For example, the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveals a significant dihedral angle of 42.52° between the planes of the isoxazole and phenyl rings. nih.gov This indicates that the molecule adopts a non-planar conformation, which is a critical feature for fitting into a three-dimensional protein binding site.
Identification of Critical Pharmacophoric Features for Enhanced Activity
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For isoxazole-based compounds, several key pharmacophoric features have been identified.
Based on SAR studies of various isoxazole analogues, a general pharmacophore model would include:
A central heterocyclic scaffold (the isoxazole ring): The nitrogen and oxygen atoms can act as hydrogen bond acceptors. researchgate.net
Hydrogen Bond Acceptors: The oxygen atoms of the 3,4-dimethoxy groups on the phenyl ring are critical hydrogen bond acceptors. nih.gov
Hydrophobic Aromatic Regions: The phenyl ring itself provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov
Defined Substituent Volumes: Specific groups at the C-3 and C-5 positions, such as the 3-methyl group, act as key features that occupy specific sub-pockets in the target's binding site, contributing to both affinity and selectivity. nih.gov
For instance, in the design of BET bromodomain inhibitors, an amino-isoxazole fragment was found to form two crucial hydrogen bonds with an asparagine residue and a water-mediated hydrogen bond with a tyrosine residue in the binding pocket. researchgate.net This precise interaction pattern is a classic example of a pharmacophoric model guiding drug design.
Strategies for Lead Compound Identification and Optimization in Preclinical Settings
The process of discovering a new drug involves identifying an initial "hit" or "lead" compound and then chemically modifying it to improve its properties in a process called lead optimization. danaher.com This iterative cycle aims to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to generate a preclinical candidate. creative-biostructure.com
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD is a powerful optimization strategy. Researchers use techniques like X-ray crystallography to visualize how a lead compound binds to its target. This information allows for the rational design of new analogues with improved interactions. For example, a structure-based effort to optimize an amino-isoxazole fragment led to the development of a novel and potent isoxazole azepine scaffold for BET inhibition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that builds mathematical models to predict the biological activity of compounds based on their chemical structure. brieflands.com By analyzing a series of related compounds, QSAR can identify key physicochemical descriptors (e.g., lipophilicity, electronic properties, molecular shape) that correlate with activity. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and guiding the optimization process. imist.ma
Pharmacophore Modeling: As described previously, identifying a pharmacophore allows chemists to design diverse molecules that retain the key features necessary for activity but may have different core structures, potentially leading to improved properties like better solubility or reduced toxicity.
These strategies are not mutually exclusive and are often used in combination. An initial lead compound, identified through screening, can be optimized by synthesizing analogues that probe the SAR. The resulting data can then be used to build a QSAR or pharmacophore model, which in turn guides the next round of synthesis in an iterative cycle aimed at producing a final drug candidate for preclinical development. danaher.comcreative-biostructure.com
Computational Chemistry and Molecular Modeling Research
Quantum-Chemical Calculations (e.g., DFT for Geometry Optimization, HOMO/LUMO Analysis)
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. DFT is employed to optimize the molecular geometry to its lowest energy state and to calculate various electronic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
While specific DFT studies on 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole are not extensively detailed in the literature, analysis of related dimethoxybenzene and isoxazole (B147169) derivatives provides insight into the expected findings. For instance, DFT calculations on similar structures have been performed using the B3LYP functional with various basis sets (e.g., 6-31G, def2-SVP) to determine optimized geometries and electronic descriptors. These studies help in identifying the most stable conformation and understanding the intramolecular charge transfer, which is crucial for biological activity.
| Quantum Chemical Parameter | Definition | Significance in Molecular Analysis |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Indicates the molecule's capacity to donate an electron. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the first vacant orbital. | Indicates the molecule's capacity to accept an electron. |
| HOMO-LUMO Energy Gap (Egap) | The energy difference between LUMO and HOMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO). | High ionization potential suggests chemical stability. |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO). | High electron affinity indicates a greater likelihood to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby streamlining the drug design process.
The development of a QSAR model involves calculating various molecular descriptors for a set of molecules with known activities. These descriptors can be electronic, steric, hydrophobic, or topological. Statistical methods are then used to generate a model that best fits the data. The predictive power of a QSAR model is assessed through internal and external validation techniques, using metrics such as the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²).
For heterocyclic compounds like isoxazole derivatives, QSAR studies have been instrumental in designing new agents with enhanced potency against various biological targets, including cancer cell lines and pathogenic microbes. Although a specific QSAR model for this compound is not detailed, the methodology allows for the prediction of its potential biological activities based on its structural features, guiding future synthesis and testing efforts.
Molecular Docking Studies with Identified Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a drug candidate) when it binds to a second molecule (a receptor, typically a protein or enzyme). This technique is crucial for understanding the mechanism of action at a molecular level and for structure-based drug design.
Docking simulations place the ligand into the binding site of a target protein and score the different poses based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. A lower binding energy score typically indicates a more stable and favorable interaction.
While docking studies specifically for this compound are not widely reported, research on related isoxazole and dimethoxyphenyl-containing structures has identified several potential biological targets. For example, isoxazole derivatives have been docked against the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development. Similarly, compounds containing the 3,4-dimethoxyphenyl moiety have been studied for their interaction with the colchicine (B1669291) binding site of tubulin, a target for anticancer agents. These studies reveal the types of interactions that this compound might form with such targets.
| Related Compound Class | Biological Target | Observed Interactions | Potential Therapeutic Area |
|---|---|---|---|
| Isoxazole Derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonding and hydrophobic interactions within the active site. | Anti-inflammatory. |
| 1,2,4-Triazoles with 3,4-Dimethoxyphenyl moiety | Tubulin (Colchicine binding site) | Hydrogen bonding and hydrophobic interactions with amino acid residues. | Anticancer. |
| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II | Favorable binding scores indicating inhibitory potential. | Various (e.g., diuretics, anti-glaucoma). |
Molecular Dynamics Simulations to Elucidate Binding Interactions and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-receptor complex, refine docked poses, and provide deeper insights into the nature of binding interactions.
In a typical MD simulation workflow, the ligand-protein complex obtained from docking is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectory of the system over a period of nanoseconds or longer. Analysis of this trajectory can reveal key information, such as the stability of the complex, measured by the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.
For novel inhibitors, MD simulations are used to validate docking results. For instance, in a study of imidazole-based inhibitors of carbonic anhydrase II, MD simulations confirmed the stability of the docked compounds in the enzyme's active site, reinforcing their potential as lead candidates. Such simulations would be invaluable for confirming the binding stability of this compound with any identified biological targets.
Pharmacophore Model Development for De Novo Compound Design
A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity. Pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify new compounds that possess the required features and are therefore likely to be active.
Pharmacophore models can be generated using two main approaches: ligand-based or structure-based. The ligand-based approach aligns a set of known active molecules to identify common chemical features. The structure-based approach derives the model from the key interaction points observed between a ligand and its receptor in a known 3D complex.
Once developed and validated, a pharmacophore model can guide the de novo design of new compounds. This process involves assembling novel molecules that fit the pharmacophore hypothesis, leading to the creation of entirely new chemical scaffolds with the desired biological activity. For a compound like this compound, identifying its key pharmacophoric features could lead to the design of new isoxazole-based derivatives with optimized potency and selectivity for a given biological target.
Future Research Directions and Translational Potential Preclinical Focus
Exploration of Novel Biosynthetic Pathways and Metabolite Profiling in Research Systems
While specific biosynthetic pathways for synthetic compounds like 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole are not applicable in the traditional sense, understanding its metabolic fate is crucial. Future research should focus on comprehensive metabolite profiling in various preclinical research systems, such as in vitro liver microsomes and hepatocytes from multiple species, as well as in vivo animal models. youtube.com
Metabolomic profiling is a powerful tool for identifying novel biomarkers and understanding pathological processes. nih.gov Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to identify and quantify metabolites. youtube.comnih.gov This analysis helps in understanding the compound's routes of elimination and whether its metabolites are pharmacologically active or potentially toxic. youtube.com Identifying the metabolic profile is a critical step in early drug development, providing insights into how the compound is processed and cleared from the body, which is essential for designing safer and more effective therapeutic agents. youtube.comnih.gov
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
The isoxazole (B147169) ring is a core component of many biologically active compounds with a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. edu.krdnih.gov The 3,4-dimethoxyphenyl group is also a known pharmacophore found in various bioactive molecules. Future research must aim to precisely define the molecular mechanisms through which this compound exerts its biological effects.
Based on the activities of structurally related compounds, several potential mechanisms can be investigated. For instance, some isoxazole derivatives are known to induce apoptosis through the upregulation of caspases 3 and 9. nih.gov Others, particularly those with a substituted phenyl ring, may act as enzyme inhibitors or receptor modulators. The dimethoxyphenyl moiety is structurally similar to the 3,4,5-trimethoxyphenyl fragment, which is known to target tubulin polymerization, a mechanism exploited by potent anticancer agents. nih.govnih.gov
Advanced molecular studies should include:
Enzyme Inhibition Assays: To screen the compound against a panel of kinases, cyclooxygenases, and other enzymes relevant to diseases like cancer and inflammation.
Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors.
Cellular Pathway Analysis: To investigate effects on signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation. nih.gov
Development of Highly Selective and Potent Preclinical Lead Compounds
The structure of this compound serves as a promising scaffold for the development of more selective and potent preclinical lead compounds. Structure-activity relationship (SAR) studies are essential to guide the chemical modification of the parent molecule. By systematically altering different parts of the compound, researchers can identify which functional groups are critical for its biological activity and which can be modified to enhance potency and selectivity.
For example, modifications to the phenyl ring, such as the introduction of different substituents, can significantly alter properties like lipophilicity and steric bulk, which in turn affects how the compound interacts with its biological targets. The introduction of a trifluoromethyl group, for instance, has been shown to enhance the anti-cancer activity of some isoxazole-based molecules. researchgate.net Similarly, modifications at other positions of the isoxazole ring can be explored to optimize the compound's pharmacological profile. This process of iterative design, synthesis, and biological testing is fundamental to medicinal chemistry and lead optimization. nih.gov
Table 1: Influence of Phenyl Ring Substitution on the Properties of Related Isoxazole Compounds
| Compound/Analog | Substituent(s) on Phenyl Ring | Key Property Changes | Potential Impact |
| Methyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate | 2,6-Dichloro | Increased lipophilicity and steric bulk | May hinder interactions with polar binding pockets |
| 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole | 3-Fluoro, 4-Methoxy | Altered electronic properties and potential for improved membrane permeability evitachem.com | Enhanced bioavailability and target engagement |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 3,4-dimethoxy (and other groups) | Introduction of trifluoromethyl group | Enhanced anti-cancer activity observed in analogs researchgate.net |
This table is generated based on data for related compounds to illustrate the principles of lead optimization.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The development of novel analogs of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing drug discovery by enabling rapid analysis of vast datasets to predict the properties of new molecules. astrazeneca.comnih.gov
AI and ML can be applied in several ways:
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on existing data of known compounds to predict the physicochemical properties, biological activity, and potential toxicity of newly designed analogs. astrazeneca.commdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govnih.gov By providing the model with a set of target criteria (e.g., high potency, low toxicity), it can generate novel chemical structures based on the this compound scaffold.
Virtual Screening: AI can be used to computationally screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target, streamlining the initial stages of drug discovery. mdpi.com
Novel Applications in Research beyond Current Therapeutic Explorations (e.g., Chemical Probes)
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable research tools, such as chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target. They are instrumental in studying cellular processes and validating new drug targets.
Given that isoxazole derivatives can be synthesized to target specific enzymes or pathways, analogs of this compound could be modified to create such probes. This would involve:
Identifying a specific, high-affinity biological target of the compound through mechanistic studies.
Synthesizing derivatives that retain high selectivity for this target.
Attaching a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) to the derivative, allowing for the visualization and isolation of the target protein from complex biological samples.
Developing a chemical probe from this scaffold would provide a powerful tool for basic research, helping to elucidate the function of its target protein in health and disease, and paving the way for the discovery of new therapeutic strategies.
Q & A
Basic: What are the most reliable synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-3-methylisoxazole derivatives?
Answer:
- Domino reductive Nef reaction/cyclization : β-nitroenones can be cyclized under reductive conditions to form 3,5-disubstituted isoxazoles. For example, 5-(4-methoxyphenyl)-3-phenylisoxazole was synthesized via this method, yielding a white solid (mp 102–104°C) with confirmed IR and <sup>1</sup>H-NMR spectra .
- Esterification and functionalization : Derivatives like methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate are synthesized via esterification of carboxylic acid intermediates, followed by purification via column chromatography .
- Validation : Confirm reaction completion using thin-layer chromatography (TLC) and elemental analysis .
Basic: How can researchers verify the structural integrity of this compound analogs?
Answer:
- Spectroscopic techniques :
- <sup>1</sup>H-NMR : Identify methoxy (δ 3.8–4.0 ppm) and isoxazole ring protons (δ 6.0–7.0 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm<sup>−1</sup>) and aromatic C–O stretching (1250–1050 cm<sup>−1</sup>) .
- Chromatography : Use HPLC (>98% purity) and GC-MS for purity assessment and molecular ion detection .
Advanced: What experimental strategies are recommended for studying this compound's biological activity (e.g., MAPK targeting)?
Answer:
- Kinase inhibition assays : Use in vitro kinase profiling (e.g., TAK1 and MAP4K2 inhibition) with IC50 measurements. For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate targets MAPK pathways, validated via competitive binding assays .
- Cell-based assays : Employ HEK293 or HeLa cells to assess downstream phosphorylation events (e.g., p38 MAPK) using Western blotting .
- Control experiments : Compare with known inhibitors (e.g., NG25, IC50 = 21.7 nM for MAP4K2) to validate specificity .
Advanced: How can computational methods predict the toxicity of dimethoxyphenyl-isoxazole derivatives?
Answer:
- GUSAR-online platform : Predict acute toxicity (LD50) by inputting SMILES notations. For example, derivatives of 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione were screened, excluding compounds with predicted LD50 < 500 mg/kg .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with toxicity profiles using descriptor-based algorithms .
Advanced: How should researchers address solubility challenges in biological assays for hydrophobic isoxazole derivatives?
Answer:
- Solubility enhancement : Use DMSO as a co-solvent (<1% v/v) or prepare liposomal formulations. For 5-[7-(4-(4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl]-3-methylisoxazole, solubility is 1.4E-3 g/L in aqueous buffers; surfactants like Tween-80 may improve dispersion .
- Validation : Measure solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy .
Advanced: What crystallographic methods elucidate structure-activity relationships in dimethoxyphenyl-isoxazole systems?
Answer:
- Single-crystal X-ray diffraction : Resolve bond angles and substituent orientations. For example, 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole was analyzed for liquid crystalline properties, revealing planar aromatic systems critical for optoelectronic applications .
- Density functional theory (DFT) : Compare experimental vs. computed geometries (e.g., dihedral angles between isoxazole and methoxyphenyl groups) to predict electronic effects .
Basic: What are the recommended storage conditions for this compound derivatives?
Answer:
- Short-term : Store at –20°C in airtight containers under inert gas (N2 or Ar) to prevent oxidation .
- Long-term : Lyophilize and store at –80°C with desiccants (e.g., silica gel). Avoid exposure to light or humidity, which may degrade methoxy groups .
Advanced: How can researchers resolve contradictions in biological activity data across similar isoxazole derivatives?
Answer:
- Meta-analysis : Compare IC50 values, assay conditions (e.g., cell lines, incubation times), and substituent effects. For example, methyl carboxylate derivatives show higher MAPK affinity than non-ester analogs due to improved membrane permeability .
- Dose-response curves : Replicate experiments with standardized protocols (e.g., fixed DMSO concentrations) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
